molecular formula C22H21ClN4O3 B10771499 Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate

Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate

Cat. No.: B10771499
M. Wt: 424.9 g/mol
InChI Key: FENXDXHDXYVGRJ-BLVKFPJESA-N
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Description

ME bromodomain inhibitor is a small molecule that targets bromodomain-containing proteins. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By inhibiting these bromodomains, ME bromodomain inhibitor can modulate gene expression and has potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME bromodomain inhibitor typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of thienotriazolodiazepine as a scaffold, which is then modified through various chemical reactions to introduce functional groups that enhance its binding affinity and selectivity for bromodomains .

Industrial Production Methods

Industrial production of ME bromodomain inhibitor involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

ME bromodomain inhibitor undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the ME bromodomain inhibitor, each with specific functional groups that enhance its biological activity and selectivity for bromodomains .

Mechanism of Action

ME bromodomain inhibitor exerts its effects by binding to the acetyl-lysine recognition site of bromodomains, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional regulators and alters gene expression patterns. The primary molecular targets include bromodomain-containing proteins such as BRD2, BRD3, BRD4, and BRDT .

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

methyl (2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]propanoate

InChI

InChI=1S/C22H21ClN4O3/c1-12(22(28)30-4)19-21-26-25-13(2)27(21)18-10-9-16(29-3)11-17(18)20(24-19)14-5-7-15(23)8-6-14/h5-12,19H,1-4H3/t12-,19+/m1/s1

InChI Key

FENXDXHDXYVGRJ-BLVKFPJESA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2[C@@H](C)C(=O)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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